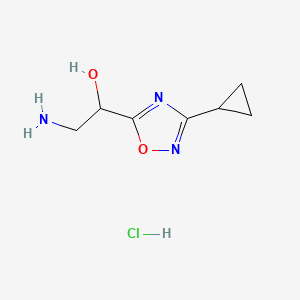

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride

描述

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol hydrochloride is a synthetic small molecule featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at position 3 and an ethanolamine side chain at position 3. The hydrochloride salt enhances its solubility and stability.

属性

IUPAC Name |

2-amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c8-3-5(11)7-9-6(10-12-7)4-1-2-4;/h4-5,11H,1-3,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGIMFLMJKUMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C(CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as column chromatography using silica gel with a hexane-ethyl acetate mixture as the eluent .

化学反应分析

Types of Reactions

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxadiazole derivatives.

Reduction: Formation of reduced amino alcohols.

Substitution: Formation of substituted oxadiazole derivatives.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity:

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. The introduction of the cyclopropyl group in this compound may enhance its lipophilicity and cellular permeability, potentially leading to improved efficacy against resistant strains .

Anticancer Properties:

Oxadiazole derivatives have been investigated for their anticancer activities. Preliminary studies suggest that 2-amino oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis . The specific effects of 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride on cancer cell lines warrant further exploration to elucidate its potential as an anticancer agent.

Agricultural Science Applications

Pesticidal Activity:

The unique structure of oxadiazole compounds has made them attractive candidates for developing new pesticides. Research has demonstrated that certain oxadiazole derivatives possess insecticidal and fungicidal properties. The cyclopropyl group could contribute to the selectivity and potency of these compounds against specific pests while minimizing toxicity to non-target organisms .

Plant Growth Regulation:

There is emerging evidence that certain nitrogen-containing heterocycles can act as plant growth regulators. Compounds like this compound may influence plant hormone levels or mimic natural hormones, thereby promoting growth or enhancing resistance to environmental stressors .

Materials Science Applications

Polymer Chemistry:

The incorporation of oxadiazole units into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research is ongoing to explore how this compound can be utilized as a building block in synthesizing novel polymeric materials with tailored properties for applications in coatings and electronics .

Case Studies

作用机制

The mechanism of action of 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as carbonic anhydrase, thereby interfering with the enzyme’s activity and affecting cellular processes . The oxadiazole ring plays a crucial role in its binding affinity and specificity towards these targets.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the 1,2,4-Oxadiazole Ring

The cyclopropyl substituent on the oxadiazole ring distinguishes the target compound from analogs with bulkier or electronically distinct groups:

- 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (American Elements) replaces cyclopropyl with a 4-chlorophenyl group, increasing molecular weight (260.12 g/mol vs. ~220–240 g/mol estimated for the target) and lipophilicity.

- [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride (ECHEMI) substitutes cyclopropyl with ethyl, reducing steric hindrance and ring strain, which may improve metabolic stability compared to cyclopropyl-containing analogs .

Table 1: Substituent Comparison

| Compound Name | Substituent on Oxadiazole | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | Cyclopropyl | ~220–240 (estimated) | High ring strain, moderate lipophilicity |

| 2-[3-(4-Chlorophenyl)-...]ethan-1-amine hydrochloride | 4-Chlorophenyl | 260.12 | Electron-withdrawing, increased hydrophobicity |

| [(3-Ethyl-...)methyl]methylamine hydrochloride | Ethyl | Not provided | Reduced steric hindrance |

Functional Group Modifications

The ethanolamine side chain in the target compound contrasts with simpler amines or cyclic structures in analogs:

- [2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride (CymitQuimica) features a shorter ethylamine chain instead of ethanolamine, likely reducing hydrogen-bonding capacity and solubility .

- rac-(1R,2R,4S)-2-(Aminomethyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride (Enamine Ltd) incorporates a cyclopentane ring fused to the oxadiazole, increasing rigidity and molecular complexity (MW: ~300–320 g/mol) .

Ring Isomerism and Bioactivity

The 1,2,4-oxadiazole ring in the target compound differs from 1,3,4-oxadiazole isomers, such as 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (Brazilian Journal of Pharmaceutical Sciences). The 1,3,4-isomer exhibits distinct electronic properties due to altered nitrogen positions, which may influence metabolic stability and target affinity .

生物活性

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol; hydrochloride is a compound derived from the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action supported by recent research findings.

- Chemical Formula : C7H11N3O2·HCl

- Molecular Weight : 169.18114 g/mol

- CAS Number : 1251923-65-5

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles have shown potent activity against various cancer cell lines, including:

- Human colon adenocarcinoma (HT-29)

- Human lung adenocarcinoma (A549)

- Breast cancer (MCF-7)

For example, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, suggesting strong antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazole derivatives have been linked to various other biological activities:

- Anti-inflammatory : Exhibited inhibition of cyclooxygenases (COX-1 and COX-2).

- Antiviral : Some derivatives have shown activity against viral infections.

- Antidepressant and Anticonvulsant : Certain modifications have resulted in compounds with neuroprotective properties.

The biological activities of oxadiazole derivatives are often attributed to their ability to interact with specific biological targets:

- Inhibition of Enzymes : Compounds have been found to inhibit enzymes such as human deacetylase Sirtuin 2 and carbonic anhydrase.

- Receptor Interaction : Some derivatives exhibit affinity for σ receptors, which are implicated in various physiological processes.

- Induction of Apoptosis : Compounds can trigger apoptotic pathways in cancer cells through both intrinsic and extrinsic signaling mechanisms .

Case Studies

Several case studies illustrate the efficacy of oxadiazole derivatives:

-

Case Study on Anticancer Activity :

- A novel derivative was synthesized and tested against multiple cancer cell lines, showing significant inhibition of cell proliferation with an IC50 value lower than existing treatments.

-

Case Study on Antimicrobial Efficacy :

- A series of synthesized compounds were tested against common bacterial strains, demonstrating superior activity compared to traditional antibiotics.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol hydrochloride, and how can intermediates be characterized?

- Methodology : The oxadiazole ring formation is critical. A two-step approach is recommended:

Cyclocondensation : React cyclopropanecarbonitrile derivatives with hydroxylamine hydrochloride under alkaline conditions to form the 1,2,4-oxadiazole core .

Amination : Introduce the ethanolamine moiety via nucleophilic substitution or reductive amination.

- Intermediate Characterization : Use LC-MS for purity assessment and FT-IR to confirm functional groups (e.g., oxadiazole C=N stretching at 1600–1650 cm⁻¹) .

Q. How can elemental analysis and spectroscopic techniques validate the compound’s purity and structure?

- Elemental Analysis : Expected values for C₈H₁₅Cl₂N₃O₂: C 37.52%, H 5.90%, N 16.41%. Deviations >0.3% indicate impurities .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include cyclopropyl protons (δ 0.8–1.2 ppm) and oxadiazole C-5 (δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 257.1 .

Q. What are the recommended storage conditions and stability profiles for this hydrochloride salt?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。